molecular formula C9H12N2O3S B2471096 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 627843-18-9

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2471096
CAS No.: 627843-18-9
M. Wt: 228.27
InChI Key: QOYWWWXFIYKITJ-UHFFFAOYSA-N
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Description

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base. One common method includes the following steps:

    Starting Materials: Pyridine-2(1H)-one and pyrrolidine.

    Reaction with Sulfonyl Chloride: Pyridine-2(1H)-one is reacted with pyrrolidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one
  • 5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
  • 5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

Uniqueness

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to its specific combination of a pyridine ring and a pyrrolidine sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-9-4-3-8(7-10-9)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYWWWXFIYKITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

627843-18-9
Record name 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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